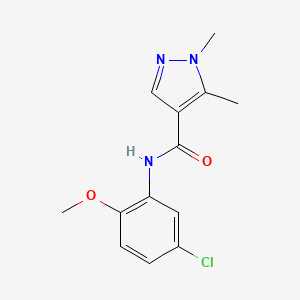
N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Vue d'ensemble
Description
N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a carboxamide group attached to the pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of N4-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes:
Starting Materials: The synthesis begins with 5-chloro-2-methoxyaniline and 1,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Formation of Intermediate: The 5-chloro-2-methoxyaniline is reacted with a suitable acylating agent to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with 1,5-dimethyl-1H-pyrazole-4-carboxylic acid under specific reaction conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain N4-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE in high purity.
Analyse Des Réactions Chimiques
N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acid and amine derivatives.
Applications De Recherche Scientifique
N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is utilized in the development of new materials and chemical products, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N4-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . This inhibition can lead to reduced inflammation and potential anticancer effects by interfering with the signaling pathways that promote cancer cell growth.
Comparaison Avec Des Composés Similaires
N~4~-(5-CHLORO-2-METHOXYPHENYL)-1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound has a hydroxy group instead of a methoxy group, which can influence its reactivity and biological activity.
N-(5-chloro-2-methoxyphenyl)-benzenesulfonamide: This compound contains a benzenesulfonamide group, which can alter its solubility and interaction with biological targets.
Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester:
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1,5-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-10(7-15-17(8)2)13(18)16-11-6-9(14)4-5-12(11)19-3/h4-7H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGAKPFNOFYESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(aminosulfonyl)benzyl]-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B4341465.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4341470.png)
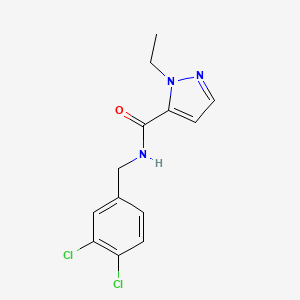
![1-ethyl-N-{4-[(ethylamino)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B4341484.png)
![isopropyl 4-({[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzoate](/img/structure/B4341498.png)
![methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B4341509.png)
![4-CHLORO-1,5-DIMETHYL-N-[1-(2-PIPERIDINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4341515.png)
![4-{[(BUTYLAMINO)CARBONYL]AMINO}-N-(6-CHLORO-3-PYRIDAZINYL)-1-BENZENESULFONAMIDE](/img/structure/B4341521.png)
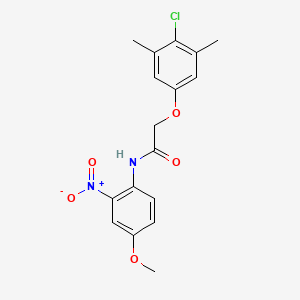
![N-cyclopropyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B4341527.png)
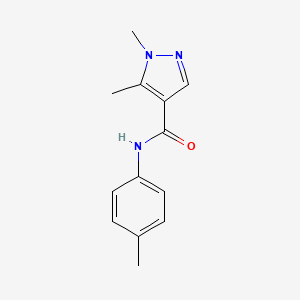
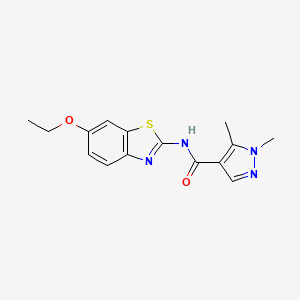
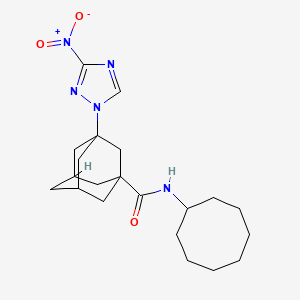
![2,6-BIS[(E)-1-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANONE](/img/structure/B4341571.png)
